HIV-2 Potency vs. (R)-PMPA
In a direct head-to-head comparison, the dialkylated (R)-PMPA-MP derivative 9a (Antiviral agent 45) demonstrated significantly enhanced antiviral potency against HIV-2 compared to the parent nucleotide (R)-PMPA [1]. The quantitative difference in activity is attributable to the compound's membrane-permeable prodrug design, which bypasses intracellular phosphorylation bottlenecks.
| Evidence Dimension | Antiviral activity against HIV-2 (fold improvement) |
|---|---|
| Target Compound Data | 326-fold improved activity (relative to comparator) |
| Comparator Or Baseline | (R)-PMPA (tenofovir); baseline activity set as 1x |
| Quantified Difference | 326-fold increase in anti-HIV-2 activity |
| Conditions | HIV-2 infected CEM/TK- cell line; in vitro antiviral assay |
Why This Matters
This quantifies a >300x potency advantage against HIV-2, justifying selection over unmodified tenofovir for HIV-2-focused research programs.
- [1] Jia X, Schols D, Meier C. Membrane-permeable tenofovir-di- and monophosphate analogues. Eur J Med Chem. 2024 Jan 15;264:116020. doi: 10.1016/j.ejmech.2023.116020. PMID: 38086193. View Source
